Methyl 4-octylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

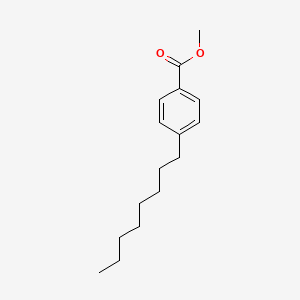

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-octylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSKNAWLKUQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068929 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54256-51-8 | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54256-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-octyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 4-octylbenzoate"

An In-depth Technical Guide to the Synthesis of Methyl 4-octylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various fields, including materials science and pharmaceutical development. We delve into the mechanistic underpinnings and practical execution of the two most pertinent synthetic strategies: the classic Fischer-Speier Esterification and a modern Palladium-Catalyzed Cross-Coupling approach. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. We present a comparative analysis of the methodologies, detailed characterization data, and workflow visualizations to create a self-validating guide grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is an aromatic ester characterized by a benzoate core functionalized with a C8 alkyl chain at the para position. Its molecular structure, combining a rigid aromatic ring with a flexible, hydrophobic alkyl chain, imparts unique physicochemical properties. The precursor, 4-octylbenzoic acid, is noted for its ability to form liquid crystalline phases, making these compounds valuable in materials science.[1][2] In medicinal chemistry and organic synthesis, the 4-alkylbenzoate motif serves as a crucial building block for constructing more complex molecular architectures. The ester functionality provides a site for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.[3]

This guide will focus on the practical synthesis of its methyl ester derivative, a common step to protect the carboxylic acid or to modify its solubility and reactivity for subsequent reactions.

Compound Properties:

-

Molecular Formula: C₁₆H₂₄O₂

-

Molecular Weight: 248.36 g/mol [4]

-

Appearance: Typically a colorless liquid or low-melting solid.

-

Solubility: Poorly soluble in water, but miscible with common organic solvents like diethyl ether, methanol, and toluene.[5]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two primary directions:

-

Direct Esterification: Starting from the commercially available 4-octylbenzoic acid and converting it to the methyl ester.

-

Carbon Framework Construction: Building the 4-octylbenzoate skeleton from simpler precursors using carbon-carbon bond-forming reactions.

This guide will detail both approaches to provide a comprehensive view of the available synthetic tools.

Methodology 1: Fischer-Speier Esterification

This is the most direct and classical method for preparing esters. It involves the acid-catalyzed reaction between a carboxylic acid (4-octylbenzoic acid) and an alcohol (methanol).[6][7]

Causality Behind the Method: The reaction is an equilibrium process.[8] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished based on Le Châtelier's principle by:

-

Using a large excess of one reactant, typically the less expensive alcohol (methanol).[8][9]

-

Removing the water byproduct as it is formed, often through azeotropic distillation with a Dean-Stark apparatus, though for a simple reflux, excess alcohol is the more common approach.[6][10]

The acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism proceeds through a series of proton transfer, nucleophilic addition, and elimination steps.

Caption: The catalytic mechanism of Fischer-Speier esterification.

Methodology 2: Palladium-Catalyzed Suzuki Cross-Coupling

Synthetic Logic: The target molecule can be disconnected into two fragments: a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) and an octylboronic acid derivative.

Causality Behind the Method: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the two organic fragments.[11]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 4-bromobenzoate.

-

Transmetalation: The octyl group is transferred from the boron atom to the palladium center. This step requires a base (e.g., Na₂CO₃, Cs₂CO₃) to activate the organoboron species.[13]

-

Reductive Elimination: The two organic groups (aryl and octyl) couple and are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[11]

The choice of ligands on the palladium catalyst is critical for stabilizing the catalytic species and facilitating the elementary steps of the cycle.[14]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, cost, scale, and required purity.

| Feature | Fischer-Speier Esterification | Suzuki Cross-Coupling |

| Starting Materials | 4-Octylbenzoic Acid, Methanol | Methyl 4-bromobenzoate, Octylboronic Acid |

| Catalyst | Strong Acid (H₂SO₄, p-TsOH) | Palladium Complex (e.g., Pd(PPh₃)₄) + Base |

| Atom Economy | High (byproduct is only water) | Lower (byproducts include boronic acid waste and salts) |

| Cost | Generally lower; inexpensive reagents and catalyst. | Higher; palladium catalysts and boronic acids are costly. |

| Conditions | Moderate to high temperatures (reflux).[6] | Mild to moderate temperatures.[13] |

| Functional Group Tolerance | Poor for acid-sensitive groups. | Excellent; tolerates a wide range of functional groups.[11] |

| Scalability | Excellent; widely used in industrial processes. | Good, but catalyst cost can be a factor on a large scale. |

| Key Advantage | Simplicity, cost-effectiveness.[6] | Versatility, high functional group tolerance.[11] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol is optimized for high yield and purity on a laboratory scale.

Materials:

-

4-Octylbenzoic acid (C₁₅H₂₂O₂, MW: 234.33 g/mol )

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-octylbenzoic acid (10.0 g, 42.7 mmol).

-

Add anhydrous methanol (100 mL, 2.47 mol). The large excess serves as both reactant and solvent.

-

Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring mixture. An exotherm may be observed.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with 9:1 Hexanes:Ethyl Acetate. The product spot (higher Rf) should appear as the starting material spot (lower Rf) disappears.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a 500 mL separatory funnel containing 200 mL of cold deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers in the separatory funnel.

-

-

Work-up - Neutralization:

-

Wash the combined organic layer sequentially with deionized water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, Caution: CO₂ evolution!), and finally with brine (1 x 100 mL). The bicarbonate wash removes unreacted carboxylic acid and the sulfuric acid catalyst.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes to 95:5 hexanes:ethyl acetate as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil. Expected yield: 90-95%.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

| Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), 3.88 (s, 3H, -OCH₃), 2.62 (t, 2H, Ar-CH₂-), 1.60 (p, 2H, -CH₂-), 1.30 (m, 10H, -(CH₂)₅-), 0.88 (t, 3H, -CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~167.1 (C=O), 148.9 (Ar-C), 129.8 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 52.0 (-OCH₃), 36.1, 31.9, 31.5, 29.4, 29.3, 22.7, 14.1 (Alkyl Chain). |

| FT-IR (neat, cm⁻¹) | ~2925, 2854 (C-H alkyl stretch), ~1720 (C=O ester stretch), ~1610, 1510 (C=C aromatic stretch), ~1275, 1110 (C-O stretch). |

| Mass Spectrometry (EI) | m/z (%) = 248 (M⁺), 217, 149 (base peak), 118. |

Conclusion

This guide has presented two robust and reliable methods for the synthesis of this compound. The Fischer-Speier esterification stands out as a simple, scalable, and cost-effective method, making it ideal for large-scale production where the precursor, 4-octylbenzoic acid, is readily available. In contrast, the Suzuki cross-coupling offers superior versatility and functional group tolerance, positioning it as a powerful tool for medicinal chemistry and materials discovery, where the construction of diverse analogues from common building blocks is paramount. The choice between these methods is ultimately dictated by the specific constraints and goals of the research or development program. The detailed protocols and characterization data provided herein serve as a validated resource for scientists to confidently execute and verify their synthetic outcomes.

References

-

PubChem. Octyl 4-methylbenzoate | C16H24O2 | CID 522339. National Institutes of Health. [Link]

-

University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

-

Scribd. Grignard Reaction: Synthesis of Benzoic Acid. [Link]

-

SpringerLink. Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]

-

Chemistry Online. Synthesis of benzoic acid from Grignard reagent. [Link]

-

YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]

-

Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Canadian Science Publishing. The Heck reaction in the production of fine chemicals. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

SynArchive. Suzuki Coupling. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

-

Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

-

National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Royal Society of Chemistry. A highly efficient and recyclable supramolecular palladium catalyst for Suzuki-Miyaura Coupling in water. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

PubChem. Methyl 4-acetoxybenzoate | C10H10O4 | CID 578495. National Institutes of Health. [Link]

-

Wikipedia. Methyl benzoate. [Link]

-

Royal Society of Chemistry. Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

-

Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ResearchGate. Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Bentham Science. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

City College of New York. Sonogashira coupling of arenediazonium salts: discovery and developments. [Link]

-

Ataman Kimya. METHYL BENZOATE. [Link]

- Patsnap.

-

ResearchGate. Synthesis of a series of methyl benzoates through esterification with a Zr/Ti solid acid catalyst. [Link]

-

National Institutes of Health. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]

Sources

- 1. Buy 4-Octylbenzoic acid | 3575-31-3 [smolecule.com]

- 2. CAS 3575-31-3: 4-Octylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Octyl 4-methylbenzoate | C16H24O2 | CID 522339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. studylib.net [studylib.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. nobelprize.org [nobelprize.org]

- 12. synarchive.com [synarchive.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

"Methyl 4-octylbenzoate chemical properties"

An In-depth Technical Guide to the Chemical Properties of Methyl 4-octylbenzoate

This guide provides a detailed exploration of the chemical properties, synthesis, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established chemical principles with data from analogous compounds to offer a comprehensive profile of this specific benzoate ester.

Introduction and Molecular Identity

This compound is an organic compound belonging to the ester family. Structurally, it is the methyl ester of 4-octylbenzoic acid. This molecule combines a rigid aromatic core with a flexible, hydrophobic alkyl chain, a feature that suggests its potential utility in materials science, particularly in the field of liquid crystals where its parent acid, 4-octylbenzoic acid, is a known component.[1][2] While not as extensively documented as simpler esters like methyl benzoate, its properties can be reliably predicted based on well-understood chemical principles and data from related structures.

The presence of the long octyl chain imparts significant hydrophobic character, while the aromatic ester group provides a site for various chemical transformations. This dual nature makes it an interesting target for synthesis and a potentially valuable intermediate in the creation of more complex molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

Specific experimental data for this compound is not widely available. However, its properties can be reliably inferred from its structure and comparison with related compounds like methyl benzoate and 4-octylbenzoic acid.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₆H₂₄O₂ | Derived from the structure. |

| Molecular Weight | 248.36 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Colorless liquid or low-melting solid | Similar to other medium-chain alkyl esters. |

| Odor | Pleasant, fruity, or floral | A common characteristic of benzoate esters.[4] |

| Boiling Point | > 200 °C | Significantly higher than methyl benzoate (199.6 °C) due to the increased molecular weight and van der Waals forces from the octyl chain.[4] |

| Melting Point | Not readily available | The parent acid, 4-octylbenzoic acid, has a melting point of 97-98 °C.[5] Esterification typically lowers the melting point. |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone). | The long alkyl chain imparts hydrophobic character, while the ester group allows for solubility in common organic solvents.[2][4] |

| Density | ~1.0 g/cm³ | Similar to methyl benzoate (1.0837 g/cm³), with a slight decrease expected due to the less dense octyl chain.[4] |

Synthesis and Reactivity

The most direct and industrially relevant method for preparing this compound is through the Fischer esterification of 4-octylbenzoic acid.

Fischer Esterification: A Proven Pathway

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6] To maximize the yield of the ester, the equilibrium of this reversible reaction is shifted towards the products. This is typically achieved by using a large excess of the alcohol (in this case, methanol) and/or by removing the water that is formed during the reaction.[6][7][8]

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-octylbenzoic acid in an excess of methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid).

-

Reflux: Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

-

Workup: After cooling to room temperature, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with water, a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and finally with brine.[9]

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Reactivity Profile

-

Hydrolysis (Saponification): As an ester, this compound can be hydrolyzed back to 4-octylbenzoic acid and methanol under either acidic or basic conditions. Basic hydrolysis (saponification) using a strong base like NaOH is irreversible and is a common reaction for esters.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The ester and alkyl groups are ortho, para-directing, though the bulky octyl group may sterically hinder the ortho positions.

Spectral Analysis (Predicted)

The following spectral data are predicted based on the known effects of the functional groups present in the molecule.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-8.0 ppm). The two protons ortho to the ester group will be downfield (closer to 8.0 ppm) compared to the two protons ortho to the octyl group.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group is expected around 3.9 ppm.[10]

-

Octyl Chain Protons:

-

A triplet for the -CH₂- group attached to the benzene ring (~2.6 ppm).

-

A complex multiplet for the internal methylene (-CH₂-) groups of the octyl chain (~1.2-1.6 ppm).

-

A triplet for the terminal methyl (-CH₃) group of the octyl chain (~0.9 ppm).

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, around 167 ppm.[10]

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (125-145 ppm).

-

Methyl Ester Carbon: The carbon of the -OCH₃ group is expected around 52 ppm.[10]

-

Octyl Chain Carbons: Multiple signals are expected in the aliphatic region (14-36 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group is expected around 1715-1730 cm⁻¹. Conjugation with the aromatic ring shifts this to a slightly lower wavenumber compared to aliphatic esters.[11]

-

C-O Stretches: Two strong bands corresponding to the C-O stretches of the ester group will be present in the 1000-1300 cm⁻¹ region.[11]

-

C-H Stretches (Aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching of the octyl and methyl groups.

-

C-H Stretches (Aromatic): Weaker bands just above 3000 cm⁻¹ corresponding to the C-H stretching of the benzene ring.

-

C=C Stretches (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

Potential Applications and Research Directions

Given the properties of its parent acid, 4-octylbenzoic acid, which is used in liquid crystals and explored in self-healing materials, this compound is a logical candidate for similar fields.[1]

-

Intermediate for Liquid Crystals: It can serve as a precursor for more complex liquid crystal molecules. The ester group can be modified or hydrolyzed as needed during a synthetic sequence.

-

Pharmaceutical Synthesis: The 4-octylbenzoyl moiety is a structural motif that could be incorporated into pharmacologically active molecules to modulate properties like lipophilicity, which affects drug absorption and distribution.[1][2]

-

Plasticizers and Surfactants: The combination of a polar head (the ester group) and a long nonpolar tail (the octyl group) gives it amphiphilic character, suggesting potential use in the synthesis of surfactants or as a plasticizer in polymer formulations.[2]

Safety and Handling

-

Use in a well-ventilated area or with a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for closely related compounds like methyl benzoate for more detailed handling information.

References

-

Octyl 4-methylbenzoate | C16H24O2 | CID 522339 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Figure S5. 1 H NMR spectrum of compound... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual - Studylib. (n.d.). Studylib. Retrieved January 18, 2026, from [Link]

-

Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem. Retrieved January 18, 2026, from [Link]

-

Methyl 4-vinylbenzoate - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Methyl benzoate - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. (2025, November 20). ResearchGate. Retrieved January 18, 2026, from [Link]

-

[FREE] Provide the IR spectrum analysis for methyl benzoate. - brainly.com. (2022, December 6). Brainly.com. Retrieved January 18, 2026, from [Link]

-

Methyl 4-acetoxybenzoate | C10H10O4 | CID 578495 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Benzoic acid, 4-methyl-, methyl ester - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

IR Spectra of Selected Compounds - Chemistry LibreTexts. (2020, June 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Synthesis of Methyl 4-Acetylbenzoate - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

What does the methyl benzoate IR spectrum reveal? - Proprep. (n.d.). Proprep. Retrieved January 18, 2026, from [Link]

-

Benzoic acid, 4-methyl-, methyl ester - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 18, 2026, from [Link]

Sources

- 1. Buy 4-Octylbenzoic acid | 3575-31-3 [smolecule.com]

- 2. CAS 3575-31-3: 4-Octylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Octyl 4-methylbenzoate | C16H24O2 | CID 522339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. 4-N-OCTYLBENZOIC ACID | 3575-31-3 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. studylib.net [studylib.net]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. rsc.org [rsc.org]

- 11. brainly.com [brainly.com]

Navigating the Synthesis of a Novel Ketone: A Technical Guide to 1-Cyclohexyl-6-chloro-2-hexanone

An important introductory note: The initial request for the synthesis of "5-(4-chlorobutyl)-1-cyclohexyl-2-pentanone" with CAS number 54256-51-8 presented a significant discrepancy. The provided CAS number corresponds to Methyl 4-octylbenzoate, a structurally distinct molecule. Furthermore, a direct synthesis or CAS identification for "5-(4-chlorobutyl)-1-cyclohexyl-2-pentanone" could not be located in the scientific literature, suggesting it may be a novel, esoteric, or potentially misnamed compound.

In the spirit of scientific exploration and to provide a valuable technical guide, this document will focus on the synthesis of a closely related and synthetically accessible target: 1-cyclohexyl-6-chloro-2-hexanone . This molecule retains the core structural features of the original query—a cyclohexyl group, a chloroalkyl chain, and a ketone functional group—and its synthesis provides a robust framework for researchers in drug development and organic chemistry.

This guide will detail a plausible and efficient synthetic pathway, offering insights into the strategic choices of reagents and reaction conditions, and providing comprehensive, step-by-step protocols.

Strategic Approach: The Acetoacetic Ester Synthesis

The retrosynthetic analysis of our target molecule, 1-cyclohexyl-6-chloro-2-hexanone, points towards a powerful and versatile classic in organic synthesis: the acetoacetic ester synthesis. This method allows for the construction of substituted ketones through the sequential alkylation of the α-carbon of ethyl acetoacetate, followed by hydrolysis and decarboxylation.

Our forward synthesis will, therefore, commence with the deprotonation of ethyl acetoacetate to form a nucleophilic enolate. This enolate will then be sequentially alkylated with two different electrophiles: first with a cyclohexylmethyl halide to introduce the cyclohexyl moiety, and subsequently with a 1,4-dihalobutane to install the chloroalkyl chain. The final step will involve the acidic hydrolysis and decarboxylation of the substituted β-keto ester to yield the desired 1-cyclohexyl-6-chloro-2-hexanone.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow, from starting materials to the final product.

Caption: Synthetic workflow for 1-cyclohexyl-6-chloro-2-hexanone.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-(cyclohexylmethyl)-3-oxobutanoate

This initial step introduces the cyclohexyl moiety onto the acetoacetic ester backbone. The choice of a strong base like sodium ethoxide ensures complete deprotonation to form the reactive enolate.

Protocol:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mL of absolute ethanol.

-

Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

-

Once all the sodium has reacted to form sodium ethoxide, add 32.5 g (0.25 mol) of ethyl acetoacetate dropwise to the solution while stirring.

-

After the addition is complete, add 44.3 g (0.25 mol) of cyclohexylmethyl bromide dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 2-(cyclohexylmethyl)-3-oxobutanoate by vacuum distillation.

Part 2: Synthesis of Ethyl 2-(cyclohexylmethyl)-2-(4-chlorobutyl)-3-oxobutanoate

The second alkylation introduces the chlorobutyl chain. Using a dihaloalkane with differential reactivity (e.g., 1-bromo-4-chlorobutane) is crucial to ensure selective reaction at the more reactive C-Br bond.

Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol as described in Part 1, using 4.6 g (0.2 mol) of sodium and 150 mL of ethanol.

-

To this solution, add 45.2 g (0.2 mol) of the purified ethyl 2-(cyclohexylmethyl)-3-oxobutanoate from Part 1.

-

To the resulting enolate solution, add 37.7 g (0.22 mol) of 1-bromo-4-chlorobutane dropwise.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Work-up the reaction as described in Part 1.

-

Purify the crude product by vacuum distillation to yield ethyl 2-(cyclohexylmethyl)-2-(4-chlorobutyl)-3-oxobutanoate.

Part 3: Synthesis of 1-Cyclohexyl-6-chloro-2-hexanone

The final step involves the acidic hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to furnish the target ketone.

Protocol:

-

In a 500 mL round-bottom flask, combine 47.5 g (0.15 mol) of the purified dialkylated ester from Part 2 with 150 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Carbon dioxide evolution will be observed.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain 1-cyclohexyl-6-chloro-2-hexanone.

Reagents and Materials Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Key Role |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material |

| Sodium | Na | 22.99 | Base Precursor |

| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent |

| Cyclohexylmethyl bromide | C₇H₁₃Br | 177.08 | Alkylating Agent |

| 1-bromo-4-chlorobutane | C₄H₈BrCl | 171.46 | Alkylating Agent |

| Hydrochloric Acid (6 M) | HCl | 36.46 | Hydrolysis/Decarboxylation |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Drying Agent |

Conclusion and Future Perspectives

This technical guide outlines a robust and logical synthetic route to 1-cyclohexyl-6-chloro-2-hexanone, a molecule embodying the key structural features of the user's initial, albeit ambiguous, request. The described acetoacetic ester synthesis pathway is highly adaptable, and variations in the alkylating agents can be employed to generate a library of related ketone derivatives for further research and development. The detailed protocols provided herein offer a solid foundation for the practical execution of this synthesis in a laboratory setting. Further studies could focus on the optimization of reaction conditions to improve yields and the exploration of the biological activities of the synthesized compound and its analogues.

References

-

For general principles of the acetoacetic ester synthesis

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley

-

URL: [Link]

-

For practical considerations in ketone synthesis

- Title: Comprehensive Organic Synthesis, Volume 2: Additions to C-X π-Bonds, Part 2

- Source: Pergamon Press

-

URL: [Link]

An In-Depth Technical Guide to the Molecular Structure of Methyl 4-Octylbenzoate

This guide provides a comprehensive technical overview of methyl 4-octylbenzoate, a long-chain alkyl benzoate. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from structurally analogous compounds and established chemical principles to offer a robust understanding for researchers, scientists, and professionals in drug development and material science.

Part 1: Foundational Chemistry and Molecular Identity

This compound is an organic compound belonging to the ester family, specifically a benzoate ester. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is attached to the first carbon, and an octyl group (-C₈H₁₇) is attached to the fourth carbon.

The systematic IUPAC name for this compound is This compound .

Molecular Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| IUPAC Name | This compound |

| SMILES | CCCCCCCCC1=CC=C(C=C1)C(=O)OC |

| Molecular Weight | 248.36 g/mol |

Structural Elucidation: A 2D and 3D Perspective

The molecule consists of a planar benzene ring, which imparts rigidity to the core structure. The ester group, while capable of some rotation, is also relatively planar due to resonance. The octyl chain, a saturated eight-carbon alkyl group, is flexible and can adopt numerous conformations.

Caption: 2D chemical structure of this compound.

Part 2: Physicochemical Properties and Characterization

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Similar to other long-chain alkyl benzoates used in cosmetics.[1] |

| Odor | Faint, characteristic | Esters often have characteristic, sometimes fruity or floral, odors. |

| Melting Point | Low | The long, flexible octyl chain would likely disrupt crystal lattice formation, leading to a low melting point. |

| Boiling Point | High | The relatively high molecular weight suggests a high boiling point. |

| Solubility | Poorly soluble in water; soluble in organic solvents | The nonpolar octyl chain and benzene ring dominate the molecule's polarity, making it hydrophobic.[2] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. The expected spectral data for this compound are as follows:

-

¹H NMR:

-

Aromatic protons would appear as two doublets in the 7-8 ppm region.

-

The methyl ester protons would be a singlet around 3.9 ppm.

-

The protons of the octyl chain would appear as a series of multiplets in the 0.8-2.7 ppm range, with the terminal methyl group being a triplet around 0.9 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester would be observed around 167 ppm.

-

Aromatic carbons would appear in the 120-145 ppm region.

-

The methyl ester carbon would be around 52 ppm.

-

The carbons of the octyl chain would be visible in the 14-36 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretch from the ester group would be prominent around 1720 cm⁻¹.

-

C-O stretching vibrations would be seen in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretches would appear around 1600 cm⁻¹.

-

Aliphatic C-H stretches from the octyl group would be present just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be observed at m/z = 248.

-

Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and cleavage of the octyl chain.

-

Part 3: Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry reactions. The most common and direct method would be the Fischer esterification of 4-octylbenzoic acid with methanol in the presence of a strong acid catalyst.[2]

Proposed Synthesis Workflow: Fischer Esterification

Caption: Proposed workflow for the synthesis of this compound via Fischer esterification.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-octylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize the acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

An alternative synthetic route could involve the Suzuki or Kumada coupling of a methyl 4-halobenzoate with an octyl Grignard or boronic acid reagent, respectively. However, for industrial-scale production, Fischer esterification is generally more cost-effective.

Part 4: Applications and Industrial Relevance

While specific applications for this compound are not widely documented, its structural features suggest potential uses in several industries, primarily based on the known applications of other long-chain alkyl benzoates.[3]

-

Cosmetics and Personal Care: Long-chain alkyl benzoates are frequently used as emollients and skin-conditioning agents in a variety of cosmetic products.[1][4] They provide a light, non-greasy feel and can improve the spreadability and texture of formulations. This compound could potentially be used in sunscreens, lotions, and color cosmetics.[1]

-

Solvents: The molecule's combination of aromatic and aliphatic character suggests it could be a good solvent for a range of organic compounds.

-

Plasticizers: Esters of benzoic acid are known to be used as plasticizers for various polymers.

-

Fragrance and Flavor: While the octyl group may diminish the volatility, the benzoate ester moiety is a common feature in fragrance and flavor compounds.[5]

Part 5: Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety profiles of similar long-chain alkyl benzoates, it is expected to have low acute toxicity.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 6: Conclusion and Future Directions

This compound represents an interesting, though not extensively studied, member of the long-chain alkyl benzoate family. Based on established chemical principles and data from analogous compounds, its synthesis, properties, and potential applications can be reasonably predicted. Further research is warranted to experimentally determine its physicochemical properties, explore its performance in various applications, and establish a comprehensive safety profile. This would be particularly valuable for the cosmetics and materials science industries, where the unique combination of a methyl ester and a long alkyl chain could offer novel properties.

References

-

National Center for Biotechnology Information. "Octyl 4-methylbenzoate" PubChem Compound Summary for CID 522339. [Link]

-

Cosmetics Info. "C16-17 Alkyl Benzoate". [Link]

-

Ataman Kimya. "C12-15 ALKYL BENZOATE". [Link]

-

The Derm Review. "Why Is C12-15 Alkyl Benzoate Used?". [Link]

-

Aseschem. "C12 C15 Alkyl Benzoate - Emollient - Ingredient for Cosmetic Products". [Link]

-

Ataman Kimya. "C12-15 ALKYL BENZOATE". [Link]

-

National Institute of Standards and Technology. "Methyl 4-octyloxybenzoate" in NIST Chemistry WebBook. [Link]

-

Samanta, S., et al. "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium." RSC Advances, vol. 4, no. 109, 2014, pp. 63773-63777. [Link]

-

Wang, Y., et al. "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst." Catalysts, vol. 13, no. 5, 2023, p. 895. [Link]

-

National Center for Biotechnology Information. "Methyl 4-acetoxybenzoate" PubChem Compound Summary for CID 578495. [Link]

-

Wikipedia. "Methyl benzoate". [Link]

-

National Center for Biotechnology Information. "Methyl 4-ethenylbenzoate" PubChem Compound Summary for CID 583124. [Link]

-

National Center for Biotechnology Information. "Methyl 4-propylbenzoate" PubChem Compound Summary for CID 12861010. [Link]

Sources

A Comprehensive Technical Guide to the Characterization of Methyl 4-octylbenzoate

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of Methyl 4-octylbenzoate. Designed for researchers, chemists, and professionals in drug development, this document outlines robust methodologies grounded in established chemical principles. The guide offers step-by-step protocols for Fischer esterification, post-reaction workup, and purification, followed by an in-depth analysis of the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated to ensure both reproducibility and a deep understanding of the characterization process.

Introduction to this compound

This compound is an aromatic ester, a class of compounds with significant utility across various scientific domains. Its structure, featuring a polar ester head and a nonpolar octyl tail attached to a rigid phenyl ring, imparts amphiphilic properties that are of interest in materials science and as intermediates in organic synthesis. Alkyl benzoates, in general, are widely used in the cosmetics industry as emollients, conditioning agents, and solvents.[1][2] Their low toxicity profile also makes them and their parent compound, benzoic acid, relevant in pharmaceutical and food science applications.[3][4] A thorough characterization is paramount to confirming the identity, purity, and structure of the synthesized molecule, which is the foundational requirement for any subsequent research or application.

1.1 Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₂₄O₂

-

Molecular Weight: 248.36 g/mol

-

Chemical Structure: (A proper chemical structure image would be placed here)

Synthesis: Fischer Esterification

The synthesis of this compound is efficiently achieved via the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid (4-octylbenzoic acid) and an alcohol (methanol).[5]

2.1 Principle of the Reaction Fischer esterification is an equilibrium-controlled process.[6][7] The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[8][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. To drive the equilibrium toward the product side and maximize the yield, a large excess of one of the reactants, typically the less expensive alcohol, is used in accordance with Le Châtelier's principle.[7]

2.2 Detailed Experimental Protocol: Synthesis

-

Reactant Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine 4-octylbenzoic acid (5.0 g, 21.3 mmol) and methanol (50 mL, 1.24 mol, ~58 equivalents).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (1.0 mL) to the mixture.

-

Scientist's Note: The acid catalyst is essential for activating the carboxylic acid. Its addition is exothermic and should be done slowly to control the temperature of the mixture.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting carboxylic acid spot indicates reaction completion.

Purification and Isolation

A rigorous workup and purification procedure is critical to isolate the target ester from the excess alcohol, acid catalyst, and any unreacted starting material.

3.1 Post-Reaction Workup Protocol

-

Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extraction: Add 50 mL of diethyl ether to the separatory funnel. Stopper the funnel, vent frequently, and shake vigorously to extract the product into the organic layer. Allow the layers to separate and drain the lower aqueous layer.

-

Neutralization Wash: Wash the organic layer with 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[7][10]

-

Scientist's Note: This step is crucial for neutralizing the sulfuric acid catalyst and removing any residual 4-octylbenzoic acid by converting it to its water-soluble sodium salt.

-

-

Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).

-

Scientist's Note: The brine wash helps to remove the bulk of the dissolved water from the organic layer, breaking any emulsions and facilitating the final drying step.

-

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[10] Swirl the flask for 5-10 minutes. Filter the solution through a fluted filter paper into a clean, pre-weighed round-bottomed flask.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

3.2 Final Purification: Column Chromatography While the workup removes most impurities, silica gel column chromatography is the definitive method for achieving high purity.

-

Slurry Preparation: Prepare a silica gel slurry using a low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

-

Column Packing: Pack a glass column with the slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the product from the column using a gradient of hexane/ethyl acetate, starting with a low polarity and gradually increasing it while collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Once purified, the compound's structure and identity must be unequivocally confirmed using a suite of spectroscopic techniques.

Caption: Overall analytical workflow for structural confirmation.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is predicted to be recorded in CDCl₃.

-

¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in the molecule.

| ¹H NMR Data (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.95 | d, J ≈ 8.2 Hz | 2H | Ar-H ortho to -COOCH₃ |

| Aromatic Protons | ~7.25 | d, J ≈ 8.2 Hz | 2H | Ar-H ortho to -C₈H₁₇ |

| Methyl Ester Protons | ~3.90 | s | 3H | -COOCH ₃ |

| Benzylic Protons | ~2.65 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂(CH₂)₆CH₃ |

| Methylene Protons | ~1.60 | m | 2H | Ar-CH₂CH ₂(CH₂)₅CH₃ |

| Methylene Protons | ~1.30 | m | 10H | Ar-(CH₂)₂(CH ₂)₅CH₃ |

| Terminal Methyl Protons | ~0.88 | t, J ≈ 6.8 Hz | 3H | -(CH₂)₇CH ₃ |

| ¹³C NMR Data (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~167.0 | C =O |

| Aromatic Carbons | ~149.0 | C -C₈H₁₇ (ipso) |

| Aromatic Carbons | ~129.5 | C H ortho to -COOCH₃ |

| Aromatic Carbons | ~128.5 | C H ortho to -C₈H₁₇ |

| Aromatic Carbons | ~128.0 | C -COOCH₃ (ipso) |

| Methyl Ester Carbon | ~52.0 | -COOC H₃ |

| Alkyl Chain Carbons | ~36.0, 31.9, 31.5, 29.4, 29.3, 22.7 | -C H₂- (octyl chain) |

| Terminal Methyl Carbon | ~14.1 | -C H₃ (octyl chain) |

4.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. Aromatic esters have a characteristic set of absorptions known as the "Rule of Three".[11][12]

| IR Data (Expected) | Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | C-H stretch on the benzene ring |

| Aliphatic C-H Stretch | 2955-2850 | Strong | C-H stretches of octyl and methyl groups |

| Carbonyl C=O Stretch | ~1720 | Strong, Sharp | Conjugated ester C=O stretch[11][13] |

| Aromatic C=C Stretch | 1610, 1580, 1450 | Medium | C=C stretches within the benzene ring |

| Asymmetric C-O Stretch | ~1280 | Strong | Asymmetric C-C-O stretch of the ester[11] |

| Symmetric C-O Stretch | ~1110 | Strong | Symmetric O-C-C stretch of the ester[11] |

4.3 Mass Spectrometry (MS) MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 248, corresponding to the molecular formula [C₁₆H₂₄O₂]⁺.

-

Key Fragmentation Patterns:

-

Loss of Methoxy Radical: A prominent peak is expected at m/z = 217, corresponding to the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion [M - 31]⁺.

-

Benzylic Cleavage: Cleavage at the bond beta to the aromatic ring is common. This would result in the loss of a C₇H₁₅ radical (99 Da), leading to a significant peak at m/z = 149.

-

Base Peak: The base peak is likely to be the acylium ion derived from cleavage of the octyl chain at the benzylic position, resulting in a fragment at m/z = 121.

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for its proper handling, storage, and application.

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Molecular Weight | 248.36 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., ether, acetone, ethyl acetate); Insoluble in water[14] |

| Boiling Point | Estimated >250 °C at atmospheric pressure |

| Density | Estimated ~0.98 g/cm³ |

Conclusion

The comprehensive characterization of this compound relies on a synergistic combination of synthesis, purification, and spectroscopic analysis. The successful synthesis via Fischer esterification, followed by a meticulous workup and chromatographic purification, yields a product whose identity and purity are definitively established through NMR, IR, and MS. The predicted spectral data presented in this guide serve as a benchmark for researchers. The convergence of the observed molecular weight from MS, the specific functional group vibrations in the IR spectrum, and the detailed structural map provided by ¹H and ¹³C NMR spectroscopy provides an unassailable confirmation of the target molecule, this compound.

References

- Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Technoilogy.

- Brown, D. P., Durutlic, H., & Juste, D. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- NACALAI TESQUE, INC. (n.d.).

- (n.d.).

- (2025).

- (n.d.). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Taylor & Francis Online.

- National Center for Biotechnology Information. (n.d.).

- (n.d.). 4. The Royal Society of Chemistry.

- (n.d.).

- Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Esters. University of Calgary.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Creative Biogene. (n.d.). C12-15 Alkyl benzoate.

- (n.d.).

- Reactions, M. O. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Wikipedia. (n.d.).

- (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Studylib.

- (n.d.).

- LibreTexts. (2023).

- (n.d.).

- Wikipedia. (n.d.).

- (2022).

- (n.d.).

- (n.d.).

- (n.d.).

- Wróblewski, A., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PMC.

Sources

- 1. C12-15 Alkyl benzoate - Creative Biogene [microbialtec.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. studylib.net [studylib.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. brainly.com [brainly.com]

- 14. Methyl benzoate - Wikipedia [en.wikipedia.org]

"spectroscopic data of Methyl 4-octylbenzoate"

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-octylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₁₆H₂₄O₂), a para-substituted aromatic ester. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predictive data with field-proven insights derived from analogous compounds and established spectroscopic principles. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. Each section includes a standardized experimental protocol, tabulated spectral data, and an in-depth analysis of the spectral features, explaining the causal relationships between the molecular structure and the observed signals.

Introduction and Molecular Structure

This compound is an organic compound characterized by a benzene ring substituted at the 1 and 4 positions with a methyl ester group and an n-octyl chain, respectively. This structure imparts both aromatic and aliphatic characteristics, suggesting its potential utility as an intermediate in the synthesis of liquid crystals, surfactants, or specialized polymers. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control in any research or industrial application.

Molecular Properties:

-

Molecular Formula: C₁₆H₂₄O₂

-

Molecular Weight: 248.36 g/mol

-

IUPAC Name: this compound

The structural analysis in this guide is based on the atom numbering convention depicted in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual solvent peak at δ 7.26 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping multiplets of the octyl chain.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm. Integrate all signals to determine the relative proton ratios.

Predicted ¹H NMR Data and Spectrum Analysis

The 1,4-disubstitution pattern on the benzene ring creates a symmetrical but distinct electronic environment. Protons H-2 and H-6, being ortho to the electron-withdrawing ester group, are expected to be deshielded and resonate downfield compared to protons H-3 and H-5, which are ortho to the electron-donating alkyl group.[1] The octyl chain will exhibit characteristic aliphatic signals, with the benzylic protons (H-1') being the most downfield due to their proximity to the aromatic ring.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 7.95 | Doublet (d) | ~8.2 | 2H |

| H-3, H-5 | 7.25 | Doublet (d) | ~8.2 | 2H |

| H-8 (-OCH₃) | 3.88 | Singlet (s) | - | 3H |

| H-1' (Ar-CH₂-) | 2.65 | Triplet (t) | ~7.6 | 2H |

| H-2' (-CH₂-) | 1.60 | Multiplet (m) | - | 2H |

| H-3' to H-7' (-CH₂-)₅ | 1.30 | Broad Multiplet (m) | - | 10H |

| H-8' (-CH₃) | 0.88 | Triplet (t) | ~6.8 | 3H |

Data synthesized from values for similar structures like Methyl 4-methylbenzoate.[2]

Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure each carbon signal appears as a singlet.

-

Number of Scans: 512 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the CDCl₃ triplet centered at δ 77.16 ppm.

Predicted ¹³C NMR Data and Spectrum Analysis

The spectrum will feature distinct signals for the carbonyl carbon, the four unique aromatic carbons, the methyl ester carbon, and the eight carbons of the octyl chain. The chemical shifts are influenced by hybridization and the electronic effects of neighboring substituents. The carbonyl carbon (C-7) is the most deshielded, appearing significantly downfield.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (C=O) | 167.0 |

| C-4 (C-Ar) | 148.5 |

| C-1 (C-Ar) | 129.8 |

| C-2, C-6 (CH-Ar) | 129.5 |

| C-3, C-5 (CH-Ar) | 128.8 |

| C-8 (-OCH₃) | 52.0 |

| C-1' (Ar-CH₂) | 36.0 |

| C-2', C-3' | 31.8, 31.5 |

| C-4', C-5', C-6' | 29.4, 29.2, 29.1 |

| C-7' (-CH₂) | 22.6 |

| C-8' (-CH₃) | 14.1 |

Data synthesized from values for Methyl 4-methylbenzoate and other long-chain alkylbenzenes.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the spectrum can be acquired as a thin film. Place a single drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans.

-

-

Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum.

Predicted IR Data and Spectrum Analysis

The IR spectrum will be dominated by several key absorptions. The most prominent will be the strong C=O stretching vibration of the ester group.[3] The spectrum will also clearly show C-H stretches for both the aromatic and aliphatic portions of the molecule, as well as the characteristic C-O ester stretches.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3030 | C-H Aromatic Stretch | Medium |

| 2955, 2925, 2855 | C-H Aliphatic (Octyl & Methyl) Stretch | Strong |

| 1722 | C=O Ester Stretch | Very Strong |

| 1615, 1510 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1460 | C-H Aliphatic Bend | Medium |

| 1275 | C-O Ester Asymmetric Stretch | Strong |

| 1110 | C-O Ester Symmetric Stretch | Strong |

| 840 | C-H Aromatic Out-of-Plane Bend (para-subst.) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or, more commonly, through a Gas Chromatography (GC) interface for separation and purification.

-

Instrumentation: A GC-quadrupole mass spectrometer is standard.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a robust and conventional method that induces reproducible fragmentation.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Analysis

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 248. The primary fragmentation pathway is benzylic cleavage, which involves the breaking of the bond between the first and second carbons of the octyl chain. This is highly favored as it results in a stable, resonance-stabilized benzylic cation.[4]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Key Fragments:

| m/z Value | Proposed Fragment Ion | Notes |

| 248 | [C₁₆H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [M - •OCH₃]⁺ | Loss of the methoxy radical |

| 189 | [M - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 149 | [M - C₇H₁₅]⁺ | Benzylic cleavage, loss of a heptyl radical. Expected to be the base peak. |

| 119 | [C₈H₇O]⁺ | Often arises from the 4-alkylbenzoyl cation. |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The synthesized ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and analysis of structurally similar compounds. The provided protocols represent standard, validated methodologies for acquiring high-quality data. This comprehensive guide serves as an essential reference for scientists engaged in the synthesis, purification, and application of this compound, ensuring accurate structural verification and quality assessment.

References

-

National Institute of Standards and Technology. (n.d.). Methyl 4-octyloxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Octyl 4-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

Rampon, D. S., Rodembusch, F. S., Gonçalves, P. F. B., & Schneider, P. H. (2016). Figure S5. 1H NMR spectrum of compound methyl-4-(4-octyloxyphenylethynyl)benzoate (9) (CDCl3, 300 MHz). ResearchGate. Retrieved from [Link]

-

Supporting Information for an unspecified article. (n.d.). Methyl 4-methylbenzoate (4b). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-acetoxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

Lin, Y.-J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Lin, Y.-J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-methylbenzoate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (2008). methyl benzoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 4-Octylbenzoate and Its Isomers: Nomenclature, Synthesis, and Applications

An authoritative guide for researchers, scientists, and drug development professionals navigating the nuances of two structurally related benzoate esters: Methyl 4-octyloxybenzoate and Octyl 4-methylbenzoate.

The seemingly straightforward chemical name "Methyl 4-octylbenzoate" presents a critical ambiguity in its structural interpretation, leading to potential confusion in research and development. This guide provides a definitive clarification, dissecting the distinct identities of two isomeric compounds: Methyl 4-octyloxybenzoate and Octyl 4-methylbenzoate . As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a causal understanding of the synthetic strategies and analytical characterizations that underpin the effective utilization of these molecules in medicinal chemistry and materials science.

This document is structured to address the unique properties, synthesis, and potential applications of each isomer individually, ensuring clarity and precision for the discerning scientific audience.

Part 1: Methyl 4-octyloxybenzoate

IUPAC Nomenclature and Structural Elucidation

IUPAC Name: Methyl 4-(octyloxy)benzoate[1]

This nomenclature precisely describes the molecule's architecture. An octyloxy ether group (an eight-carbon alkyl chain attached via an oxygen atom) is substituted at the fourth position (para-position) of a benzene ring, which is further functionalized with a methyl ester.

| Identifier | Value | Source |

| CAS Number | 62435-37-4 | [1] |

| Molecular Formula | C₁₆H₂₄O₃ | [1] |

| Molecular Weight | 264.36 g/mol | [1] |

| InChIKey | JCVLYBQFVTYGKT-UHFFFAOYSA-N | [1] |